tert-Butyl (1R*,4R*)-4-(3-chlorobenzamido)-cyclohexylcarbamate
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Overview
Description
Tert-Butyl (1R*,4R*)-4-(3-chlorobenzamido)-cyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-(3-chlorobenzamido)cyclohexane-1-carboxylate, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Enantioselective Synthesis
An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for potent CCR2 antagonists, has been reported. The synthesis involves a key iodolactamization step to achieve the highly functionalized structure, indicating the compound's significance in developing new medicinal compounds (Campbell et al., 2009).
Stereoselective Synthesis for Factor Xa Inhibitors
The stereoselective preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from simple cyclohexene-1-carboxylic acid demonstrates the compound's utility in synthesizing key intermediates for factor Xa inhibitors. This approach offers a scalable route for producing these stereoisomers, showcasing the compound's application in therapeutic agent synthesis (Wang et al., 2017).
Biosynthesis in Mono and Biphasic Media
The key intermediate for synthesizing atorvastatin and rosuvastatin, tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, was efficiently produced using carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. This study highlights the biosynthetic application of similar carbamates in pharmaceutical manufacturing, offering high yields and enantioselectivity (Liu et al., 2018).
Organic Electronics and Sensory Materials
The formation of organogels and strong blue emissive nanofibers from benzothizole modified tert-butyl carbazole derivatives indicates potential applications in organic electronics and as sensory materials for detecting volatile acid vapors. This research demonstrates the compound's relevance in material science, particularly in developing new chemosensors (Sun et al., 2015).
VOCs Removal
Research on the adsorption of volatile organic compounds (VOCs), including methyl tert-butyl ether (MTBE), onto activated carbon showcases an environmental application. This study provides insight into the effectiveness of similar carbamates in removing VOCs from air streams, highlighting its potential in pollution control and environmental remediation (Gironi & Piemonte, 2011).
properties
IUPAC Name |
tert-butyl N-[4-[(3-chlorobenzoyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAGFVBDIJMXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(3-chlorobenzamido)-cyclohexylcarbamate |
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